

solubility of N-Propylaniline in various solvents

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Compound of Interest

Compound Name: **N-Propylaniline**

Cat. No.: **B1293793**

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An In-depth Technical Guide on the Solubility of **N-Propylaniline** in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-Propylaniline**, a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is critical for its use in synthesis, formulation, and other research and development activities. This document outlines the known solubility characteristics of **N-Propylaniline**, provides a detailed experimental protocol for quantitative solubility determination, and presents logical workflows for solvent selection and experimental procedures.

Physicochemical Properties of N-Propylaniline

N-Propylaniline is an aromatic amine with the chemical formula $C_9H_{13}N$. Its structure, consisting of a phenyl group attached to a propylamino group, dictates its solubility behavior. The presence of the amine group allows for hydrogen bonding with protic solvents, while the aromatic ring and the propyl chain contribute to its nonpolar character, influencing its solubility in organic solvents.

Key Physicochemical Properties:

- Molecular Formula: $C_9H_{13}N$
- Molecular Weight: 135.21 g/mol

- Boiling Point: 220-222 °C[1][2]
- Density: Approximately 0.943 - 0.952 g/mL[1][3]
- Melting Point: -6.87 °C (estimate)[2]
- LogP (Octanol/Water Partition Coefficient): 2.45 - 2.58, indicating a preference for nonpolar environments.[1]

Solubility of N-Propylaniline

Quantitative solubility data for **N-propylaniline** in a wide range of solvents is not readily available in the reviewed literature. However, qualitative descriptions of its solubility have been reported.

Table 1: Qualitative Solubility of **N-Propylaniline** in Various Solvents

Solvent Class	Solvent	Reported Solubility
Polar Protic	Ethanol	Very Soluble[4]
Water	Insoluble	
Polar Aprotic	Acetone	Soluble (for the related N-isopropylaniline)
Nonpolar	Diethyl Ether	Very Soluble[4]
Benzene	Soluble (for the related N-isopropylaniline)	

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method is a reliable approach.

Objective: To quantitatively determine the solubility of **N-propylaniline** in a specific solvent at a controlled temperature.

Materials:

- High-purity **N-propylaniline**
- Analytical grade solvent of interest
- Analytical balance (readability ± 0.1 mg)
- Temperature-controlled shaker or water bath
- Centrifuge
- Calibrated micropipettes
- Glass vials with airtight seals
- Syringe filters (0.45 μm , compatible with the solvent)
- Pre-weighed glass beakers or evaporating dishes
- Vacuum oven or rotary evaporator

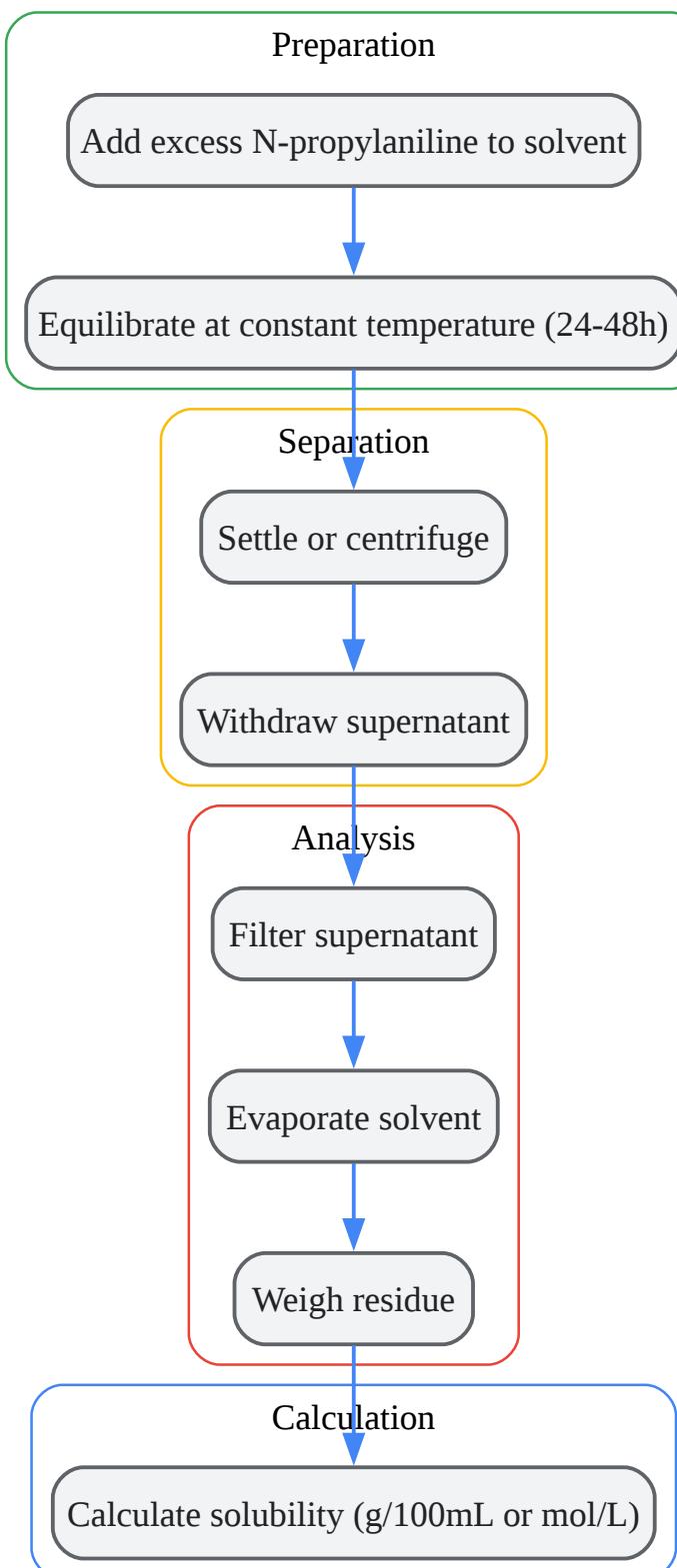
Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **N-propylaniline** to a known volume of the selected solvent in a sealed glass vial. The excess solute should be visible to ensure saturation.
 - Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation of Undissolved Solute:
 - After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solute to settle.

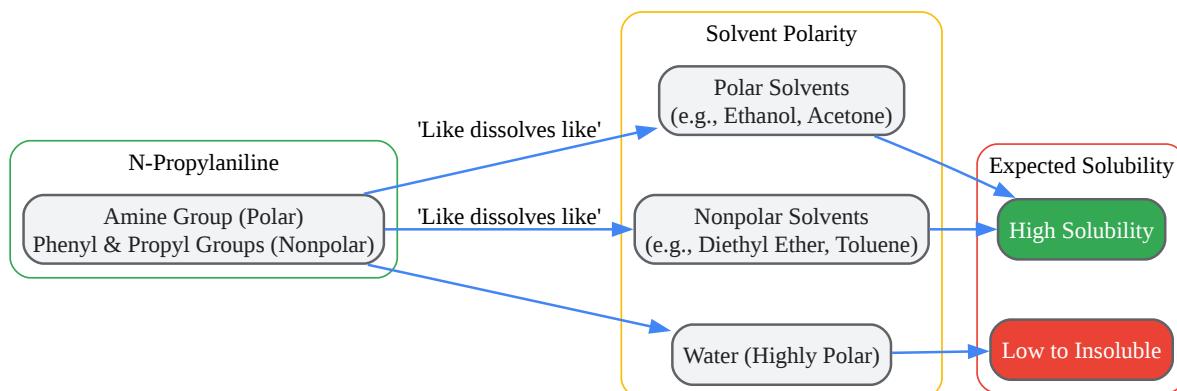
- For enhanced separation, centrifuge the vial at a moderate speed.
- Sample Collection and Analysis:
 - Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
 - Filter the collected supernatant through a syringe filter directly into a pre-weighed glass beaker or evaporating dish. This step removes any remaining undissolved microparticles.
 - Record the exact volume of the filtrate transferred.
- Solvent Evaporation and Mass Determination:
 - Evaporate the solvent from the beaker under controlled conditions. A rotary evaporator or a vacuum oven at a temperature below the boiling point of **N-propylaniline** is recommended to prevent loss of the solute.
 - Once the solvent is completely removed, place the beaker in a desiccator to cool to room temperature.
 - Weigh the beaker containing the dried **N-propylaniline** residue on an analytical balance.
 - Repeat the drying and weighing process until a constant mass is achieved.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **N-propylaniline** by subtracting the initial mass of the empty beaker from the final constant mass.
 - The solubility can be expressed in various units, such as:
 - g/100 mL: (Mass of dissolved **N-propylaniline** / Volume of solvent) x 100
 - mol/L (Molarity): (Mass of dissolved **N-propylaniline** / Molecular weight of **N-propylaniline**) / Volume of solvent in Liters

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of **N-propylaniline**'s expected solubility based on solvent polarity.

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Caption: Experimental workflow for the gravimetric determination of **N-propylaniline** solubility.



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